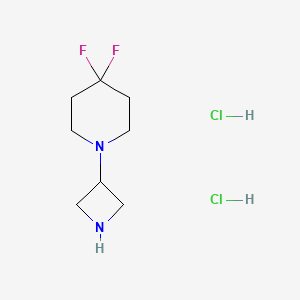
4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C21H24N2O3 and a CAS Number of 385401-15-0 . The molecular weight of this compound is 352.437 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly listed in the available resources. Based on its molecular formula, C21H24N2O3, it can be inferred that it contains carbon, hydrogen, nitrogen, and oxygen atoms . The exact physical properties such as melting point, boiling point, solubility, etc., are not provided .Wissenschaftliche Forschungsanwendungen
The Annular Tautomerism of Curcuminoid NH-pyrazoles
The study on the structures of four NH-pyrazoles, including derivatives with phenol residues and pyrazole lacking OH groups, highlights the tautomerism in both solution and solid states. This research provides insights into the hydrogen bond stabilization in crystalline forms and the agreement of tautomeric forms in solution and solid states for specific compounds (Cornago et al., 2009).
Antioxidant Phenolic Compounds from Walnut Kernels
This study utilized activity-directed fractionation to isolate antioxidant components from Juglans regia kernels, identifying seven phenolic compounds with significant antioxidant activities. The findings suggest these phenolic compounds' antioxidant potential could be influenced by the hydroxyl groups in their aromatic rings (Zhang et al., 2009).
Phenolic Compounds, Antioxidant Activity from Protea Hybrid ‘Susara’
Research on the Protea hybrid 'Susara' revealed its chemical composition, including the isolation of phenolic compounds with high antioxidant activity. The study also delved into the ultrastructural analysis of leaves and stems, suggesting potential applications in various industries due to these compounds' antioxidant properties (León et al., 2014).
Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents
A series of new pyrazole derivatives were synthesized and characterized, showing promising antimicrobial and anticancer activities. The study indicates significant potential for these compounds in medical applications, with some exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Synthesis and Biological Evaluation of Pyrazole Derivatives
This research focused on synthesizing novel pyrazole derivatives with potential anticancer and antimicrobial properties. The compounds were characterized and evaluated, showing notable activities that underline their potential in therapeutic applications (Zheng et al., 2010).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not explicitly stated. It is the responsibility of the user to ensure safe handling and usage of this compound .
Eigenschaften
IUPAC Name |
4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-11-25-19-13-18(24)17(12-15(19)5-2)20-21(14(3)22-23-20)26-16-9-7-6-8-10-16/h6-10,12-13,24H,4-5,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFRYQZWFFQVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1CC)C2=NNC(=C2OC3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


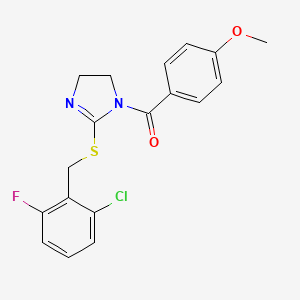
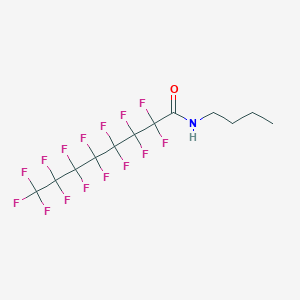
![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)
![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)


![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)
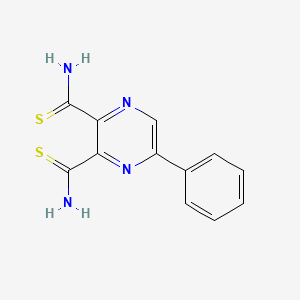
![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
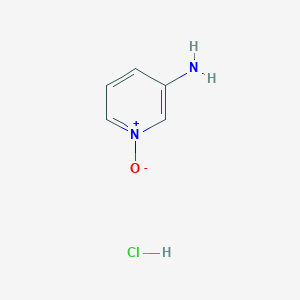
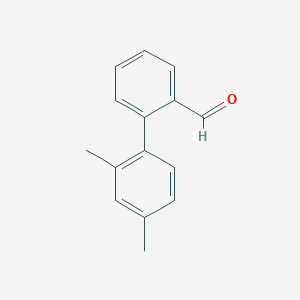
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)
